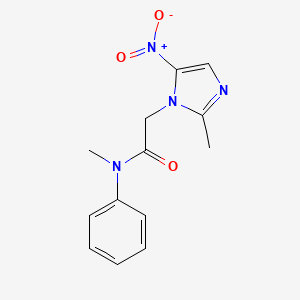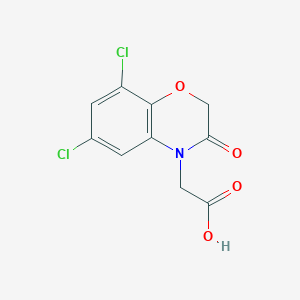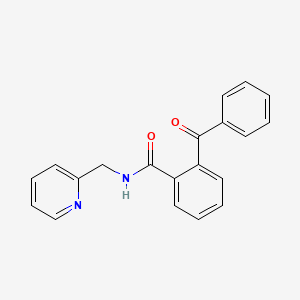
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide involves the inhibition of various enzymes and metabolic pathways in bacteria, fungi, and parasites. It has been found to interfere with the synthesis of DNA, RNA, and proteins, leading to the death of the microorganisms.
Biochemical and Physiological Effects
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide has been found to exhibit low toxicity in vitro and in vivo studies. However, it may cause adverse effects on the liver and kidneys at higher doses. It has also been found to exhibit moderate anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide in lab experiments include its broad-spectrum activity against various microorganisms, low toxicity, and potential use as a photosensitizer. However, its limitations include the need for further studies to determine its optimal dosage and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide. These include:
1. Further studies on its mechanism of action and potential use in the development of new drugs.
2. Investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
3. Development of new synthetic routes for the production of N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide.
4. Investigation of its potential use in the treatment of parasitic infections.
5. Studies on its potential use in the development of new materials with antibacterial and antifungal properties.
Conclusion
In conclusion, N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis involves the reaction of 2-methyl-5-nitroimidazole with N-methyl-N-phenylglycinamide in the presence of a suitable catalyst. The resulting product is then purified through various techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide has been studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
N-methyl-2-(2-methyl-5-nitroimidazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-10-14-8-12(17(19)20)16(10)9-13(18)15(2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSYKNTAXKHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)

![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)


![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)

![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
![4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5747086.png)